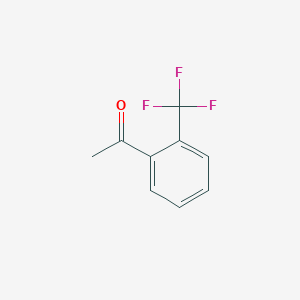

2'-(Trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDUUODXZQITBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169757 | |

| Record name | 2'-(Trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17408-14-9 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17408-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Trifluoromethyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017408149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(Trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-(Trifluoromethyl)acetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHM36M4K7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2'-(Trifluoromethyl)acetophenone: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-(Trifluoromethyl)acetophenone, identified by its CAS number 17408-14-9, is a crucial fluorinated aromatic ketone that serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of a trifluoromethyl group at the ortho position of the acetophenone structure imparts unique physicochemical properties that are highly sought after in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the chemical and physical properties, safety information, detailed experimental protocols for its synthesis, and its significant role as a building block in the development of bioactive compounds.

Chemical and Physical Properties

This compound is a clear, colorless to very slightly yellow liquid under standard conditions. Its key properties are summarized in the tables below, providing a comprehensive reference for laboratory and industrial applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 17408-14-9 | [1] |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | [1] |

| Appearance | Clear colorless to very slightly yellow liquid | [1] |

| Melting Point | 15-17 °C | [1] |

| Boiling Point | 163 °C | [1] |

| Density | 1.255 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4584 | [1] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Safety Information

| Hazard Category | GHS Classification and Statements | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Hazard Codes (obsolete) | Xi (Irritant) | [1] |

| Risk Statements (obsolete) | R36/37/38: Irritating to eyes, respiratory system and skin. | [1] |

Role in Synthesis and Drug Discovery

The trifluoromethyl (-CF3) group is a key structural motif in modern medicinal chemistry and agrochemical design. Its incorporation into a molecule can significantly enhance several key properties:

-

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates.[3]

-

Binding Affinity: The high electronegativity of the fluorine atoms can influence the electronic properties of the entire molecule, potentially leading to stronger and more selective binding to target enzymes or receptors.[3]

This compound serves as a foundational building block for introducing the o-trifluoromethylphenyl moiety into a wide array of more complex structures.[3] Its reactive ketone group allows for a variety of chemical transformations, making it an invaluable precursor for active pharmaceutical ingredients (APIs) and advanced agrochemicals such as herbicides, insecticides, and fungicides.[2][3] While the compound itself is not directly active in biological pathways, the derivatives synthesized from it are designed to target a wide range of therapeutic areas, including inflammatory diseases and cancer.[2]

Caption: Role of this compound in chemical synthesis.

Experimental Protocols

The following section details a representative laboratory-scale synthesis of this compound from 1-(2-trifluoromethylphenyl)ethanol.

Synthesis of o-Trifluoromethylacetophenone

Objective: To synthesize o-trifluoromethylacetophenone via the oxidation of 1-(2-trifluoromethylphenyl)ethanol.

Materials:

-

1-(2-trifluoromethylphenyl)ethanol (1 mmol)

-

Eosin Y (5 mmol)

-

tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane (3 equiv.)

-

Dry acetonitrile (ACN)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Equipment:

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Blue LED lamp (12 W, 455 nm)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Glassware for column chromatography

Procedure:

-

To a pre-dried round-bottom flask, add eosin Y (5 mmol), 1-(2-trifluoromethylphenyl)ethanol (1 mmol), and 3 equivalents of TBHP (5.5 M solution in decane).[1]

-

Add dry acetonitrile (ACN) as the solvent.[1]

-

Degas the resulting mixture for 15 minutes and subsequently backfill with nitrogen.[1]

-

Irradiate the mixture at room temperature (25 °C) using a blue LED lamp (12 W, 455 nm).[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Upon completion of the reaction, dilute the mixture with 15 mL of 10% NaHCO₃ solution.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Concentrate the dried organic solution under vacuum using a rotary evaporator.[1]

-

Purify the crude product by silica gel column chromatography using an ethyl acetate:hexane eluent system to obtain the pure o-trifluoromethyl acetophenone.[1]

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This compound is a cornerstone intermediate for modern chemical synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique properties, conferred by the trifluoromethyl group, provide a strategic advantage in designing molecules with enhanced efficacy, stability, and desired pharmacokinetic profiles. The information and protocols presented in this guide offer a valuable resource for researchers and developers working with this important chemical entity.

References

An In-depth Technical Guide to 2'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2'-(Trifluoromethyl)acetophenone, a key building block in medicinal chemistry and material science.

Core Molecular Information

This compound, also known by its IUPAC name 1-[2-(trifluoromethyl)phenyl]ethanone, is an aromatic ketone. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₉H₇F₃O[1] |

| Molecular Weight | 188.15 g/mol [2][3] |

| CAS Number | 17408-14-9[1] |

| Appearance | Clear colorless to very slightly yellow liquid[3] |

| Melting Point | 15-17 °C[3] |

| Boiling Point | 163 °C[3] |

| Density | 1.255 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.4584[3] |

| Synonyms | o-Trifluoromethylacetophenone, 2-Trifluoromethylacetophenone, Ethanone, 1-[2-(trifluoromethyl)phenyl]- |

Synthesis Protocol: Oxidation of 1-(2-trifluoromethylphenyl)ethanol

A common and effective method for the synthesis of this compound involves the oxidation of 1-(2-trifluoromethylphenyl)ethanol. The following protocol details the experimental procedure for this conversion.[3]

Experimental Workflow

The synthesis process follows a logical sequence of steps from reaction setup to purification of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology

-

Reaction Setup : In a pre-dried round-bottomed flask, combine eosin Y (5 mmol), 1-(2-trifluoromethylphenyl)ethanol (1 mmol), and 3 equivalents of tert-Butyl hydroperoxide (TBHP, 5.5 M solution in decane). Dry acetonitrile (ACN) is used as the solvent.[3]

-

Degassing : The resulting mixture is degassed for 15 minutes to remove dissolved oxygen, which can interfere with the reaction.[3]

-

Inert Atmosphere : The flask is then backfilled with nitrogen to maintain an inert atmosphere throughout the reaction.[3]

-

Photocatalysis : The mixture is irradiated at room temperature (25 °C) using a 12 W blue LED lamp with a wavelength of 455 nm.[3]

-

Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[3]

-

Quenching and Extraction : Upon completion, the reaction is quenched by diluting the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃). The product is then extracted three times with ethyl acetate.[3]

-

Washing and Drying : The combined organic extracts are washed with brine to remove any remaining aqueous impurities and then dried over anhydrous sodium sulfate (Na₂SO₄).[3]

-

Concentration : The solvent is removed under reduced pressure to yield the crude product.[3]

-

Purification : The final product, this compound, is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[3]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various molecules with potential biological activity. For instance, it has been utilized in investigations involving the in situ generation of the trifluoromethyl copper (CuCF₃) reagent. This reagent is employed for the direct trifluoromethylation of aromatic substrates, a key transformation in the development of novel pharmaceuticals and agrochemicals.[3] The unique electronic properties conferred by the trifluoromethyl group make this compound a subject of ongoing interest in the design of new bioactive molecules.

References

2'-(Trifluoromethyl)acetophenone synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2'-(Trifluoromethyl)acetophenone

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic diagrams for the core synthetic routes.

One of the most industrially relevant methods for synthesizing this compound involves the use of a Grignard reagent. This pathway begins with the formation of a Grignard reagent from an ortho-substituted halobenzotrifluoride, which then acts as a nucleophile to acetylate the aromatic ring. This method is advantageous as it avoids the isomer separation issues that can arise with other electrophilic substitution methods.[1]

Mechanism

The synthesis proceeds in two main steps:

-

Grignard Reagent Formation: 2-Chlorobenzotrifluoride or 2-bromobenzotrifluoride reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form 2-(Trifluoromethyl)phenylmagnesium halide. The reaction can be initiated using a small amount of iodine.[1][2]

-

Acetylation: The newly formed Grignard reagent is then reacted with an acetylating agent, such as acetic anhydride or ketene.[2][3] The Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the acetylating agent. A subsequent acidic workup hydrolyzes the intermediate complex to yield the final product, this compound.[2] The use of an iron-ligand complex can improve selectivity during the reaction with ketene.[1]

Data Presentation: Grignard Reaction Conditions and Yields

| Starting Material | Acetylating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| o-Chlorobenzotrifluoride | Acetic Anhydride | LiCl | THF / Toluene | 20 to 30 | 82.7 | 98.7 (after distillation) | [2] |

| o-Chlorobenzotrifluoride | Acetic Anhydride | None | THF / Toluene | 20 to 30 | 63.4 | - | [2] |

| Bromo(trifluoromethyl)benzene | Ketene | Fe-aliphatic acid complex | THF / Toluene | -10 to 0 | 78–85 | 99.4 | [1] |

| Bromo(trifluoromethyl)benzene | Ketene | None | THF / Toluene | -10 to 0 | 70–75 | 98.9 | [1] |

Experimental Protocol: Grignard Synthesis from o-Chlorobenzotrifluoride

This protocol is adapted from patent literature describing the reaction with acetic anhydride.[2]

-

Grignard Reagent Preparation:

-

Under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and lithium chloride (LiCl) (0.1 equivalents) to a dry reaction vessel containing anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of o-chlorobenzotrifluoride (1 equivalent) in THF to the magnesium suspension. The reaction temperature is maintained to ensure a steady reaction.

-

After the addition is complete, continue stirring the mixture to ensure the complete formation of the Grignard reagent.

-

-

Acetylation Reaction:

-

In a separate vessel, prepare a solution of acetic anhydride (1.1 equivalents) in toluene.

-

Cool this solution and slowly add the previously prepared Grignard reagent solution dropwise, maintaining the reaction temperature between 20°C and 30°C.

-

After the addition is complete, stir the mixture at 25°C for approximately two hours.

-

-

Workup and Purification:

-

Cool the reaction mixture and slowly add a 3% hydrochloric acid aqueous solution to hydrolyze the intermediate.

-

Allow the mixture to separate into aqueous and organic layers.

-

Separate the organic phase, which contains the desired product.

-

Purify the crude product by distillation under reduced pressure to obtain this compound with a purity of >98%.[2]

-

Visualization: Grignard Synthesis Workflow

References

Technical Guide: Physicochemical Properties of 2'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2'-(Trifluoromethyl)acetophenone (CAS No. 17408-14-9), with a specific focus on its solubility characteristics. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating critical data, outlining relevant experimental protocols, and illustrating key analytical workflows.

Compound Profile

This compound is an aromatic ketone characterized by an acetophenone structure with a trifluoromethyl group at the ortho-position of the phenyl ring. This substitution significantly influences its electronic properties and, consequently, its physical and chemical behavior, including its solubility and lipophilicity, which are critical parameters in medicinal chemistry and material science.

Chemical Structure and Identifiers

-

IUPAC Name : 1-[2-(trifluoromethyl)phenyl]ethanone

-

Synonyms : o-Trifluoromethylacetophenone, 2-Acetylbenzotrifluoride

-

CAS Number : 17408-14-9[1]

-

Molecular Weight : 188.15 g/mol [2]

Physical and Chemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that the solubility and partition coefficient values are computationally predicted and experimental verification is recommended.

| Property | Value | Source |

| Appearance | Clear, colorless to very slightly yellow liquid | [3] |

| Melting Point | 15-17 °C | [3] |

| Boiling Point | 163 °C (at 1013 hPa) | [3] |

| Density | 1.255 g/mL (at 25 °C) | [4] |

| Refractive Index | n20/D 1.4584 | [4] |

| Flash Point | 84 °C (183.2 °F) - Closed Cup | [4] |

| Water Solubility (log₁₀S) | -3.24 (Predicted, Crippen Method) | [5] |

| Octanol-Water Partition Coeff. (logP) | 2.908 (Predicted, Crippen Method) | [5] |

| 2.5 (Predicted, XLogP3-AA) | [6] | |

| Storage Temperature | 2-8 °C | [4] |

Note: The predicted Log₁₀S of -3.24 corresponds to a molar solubility of approximately 5.75 x 10⁻⁴ mol/L, or about 108.2 mg/L.

Solubility Profile

Standard Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of water solubility and the octanol-water partition coefficient, which are crucial for verifying the predicted values and for regulatory submissions.

Water Solubility Determination (OECD Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[4][6][7] Given the expected solubility is above 10⁻² g/L, the Flask Method is the more appropriate choice.

Principle: The "shake-flask" method involves equilibrating the test substance with water at a constant temperature and then measuring the concentration of the substance in the aqueous phase.[1][2][8]

Detailed Methodology (Flask Method):

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding increasing amounts of the substance to a fixed volume of water and observing dissolution.[1]

-

Apparatus: Use glass vessels with stoppers (e.g., flasks or centrifuge tubes), a constant temperature shaker or magnetic stirrer, a centrifuge (if needed), and an appropriate analytical instrument (e.g., HPLC-UV, GC-MS) for concentration measurement.

-

Procedure: a. An amount of the test substance in excess of its expected solubility is added to each of at least three separate vessels containing a known volume of water (typically deionized or distilled). b. The vessels are sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is typical, but equilibration may take longer.[1] c. After equilibration, the vessels are allowed to stand to let solids settle. If necessary, centrifugation at the test temperature is performed to separate the undissolved substance.[9] d. A sample of the clear, saturated aqueous supernatant is carefully withdrawn from each vessel. e. The concentration of this compound in each aqueous sample is determined using a validated analytical method.

-

Data Analysis: The water solubility is reported as the average of at least three concordant measurements. Results are typically expressed in g/L or mg/L.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (Pₒ/w or Kₒw) is a measure of a chemical's lipophilicity. It is determined using methods described in OECD Guidelines 107 (Shake Flask Method), 117 (HPLC Method), or 123 (Slow-Stirring Method).[5]

Principle (OECD 107 - Shake Flask Method): This method directly measures the equilibrium concentration of the test substance in both n-octanol and water after they have been in contact.[9][10] It is suitable for substances with an expected logP in the range of -2 to 4.[10]

Detailed Methodology (Shake Flask Method):

-

Preparation: Both n-octanol and water must be mutually saturated before use. This is achieved by shaking the two solvents together for 24 hours and then allowing them to separate.

-

Apparatus: Use glass centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument for concentration determination.

-

Procedure: a. A small amount of the test substance is dissolved in either water or n-octanol. b. A known volume of this stock solution is added to a centrifuge tube containing known volumes of both pre-saturated n-octanol and pre-saturated water. The starting concentration in either phase should not exceed 0.01 mol/L.[9] c. The tube is sealed and vigorously shaken at a constant temperature until equilibrium is achieved (e.g., for 5-10 minutes, followed by a rest period). d. The mixture is then centrifuged to ensure complete separation of the two phases. e. The concentration of the test substance in both the aqueous and the n-octanol phases is determined by a suitable analytical method.

-

Data Analysis: a. The partition coefficient (Pₒ/w) is calculated as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ): Pₒ/w = Cₒ / Cₐ. b. The final value is expressed as its base-10 logarithm (logP). The experiment should be repeated with varying solvent volume ratios to ensure the value is consistent.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility and logP Determination.

Caption: Qualitative Solubility Classification Scheme.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. oecd.org [oecd.org]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. enamine.net [enamine.net]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

An In-Depth Technical Guide to the Spectral Interpretation of 2'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2'-(Trifluoromethyl)acetophenone. The information herein is intended to serve as a comprehensive resource for the structural elucidation and characterization of this compound, which is of interest in various fields of chemical research and development.

Introduction

This compound (C₉H₇F₃O, Molar Mass: 188.15 g/mol ) is an aromatic ketone containing a trifluoromethyl substituent. The interpretation of its spectral data is crucial for confirming its chemical structure and purity. This guide presents a thorough examination of its ¹H NMR, ¹³C NMR, IR, and MS spectra, complete with tabulated data, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation

The quantitative spectral data for this compound are summarized in the following tables for clarity and ease of comparison.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 7.70 | d | 1H | Aromatic H |

| 7.60 | t | 1H | Aromatic H |

| 7.55 | t | 1H | Aromatic H |

| 7.48 | d | 1H | Aromatic H |

| 2.57 | s | 3H | -COCH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| 198.9 | C=O |

| 137.4 | Aromatic C |

| 132.3 | Aromatic C-H |

| 131.0 | Aromatic C-H |

| 128.8 | Aromatic C-H |

| 126.5 (q) | Aromatic C-CF₃ |

| 124.1 (q) | -CF₃ |

| 29.8 | -COCH₃ |

Solvent: CDCl₃

IR Spectral Data

The infrared spectrum identifies the functional groups present based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3070 | Weak | Aromatic C-H stretch |

| ~2930 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O (carbonyl) stretch |

| ~1600, ~1480, ~1450 | Medium | Aromatic C=C skeletal vibrations |

| ~1310 | Strong | C-F stretch |

| ~1160, ~1120 | Strong | C-F stretch |

| ~770 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 188 | ~40 | [M]⁺ (Molecular Ion) |

| 173 | 100 | [M-CH₃]⁺ (Base Peak) |

| 145 | ~85 | [M-CH₃-CO]⁺ or [C₇H₄F₃]⁺ |

| 125 | ~20 | [C₇H₄F₂]⁺ |

| 95 | ~15 | [C₆H₄F]⁺ |

| 43 | ~30 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[1][2][3][4]

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

-

¹H NMR Parameters:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 3.0 s

-

-

¹³C NMR Parameters:

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Width: 45°

-

Acquisition Time: 1.5 s

-

Decoupling: Proton-decoupled

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[5][6][7][8]

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

-

Ionization Method: Electron Ionization (EI)[9][10][11][12][13]

-

Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of interpreting the spectral data to elucidate the structure of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 4. organomation.com [organomation.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labcompare.com [labcompare.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. zefsci.com [zefsci.com]

- 13. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Synthesis of 2'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-(Trifluoromethyl)acetophenone is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, owing to the advantageous properties conferred by the trifluoromethyl group. This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, with a focus on the industrially preferred Grignard reaction pathway. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as o-trifluoromethylacetophenone, is an organic compound of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group at the ortho position of the acetophenone core imparts unique physicochemical properties to molecules incorporating this moiety. These properties often include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, this compound serves as a key intermediate in the development of novel therapeutic agents and advanced materials. This guide details the prevalent synthetic strategies for its preparation, providing researchers with the necessary information for its efficient synthesis.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two main routes: a Grignard-based reaction and the oxidation of a secondary alcohol. The Grignard approach is generally favored due to its relatively high yields and the availability of starting materials.

Grignard Reaction Route

This robust method involves the formation of a Grignard reagent from a 2-halobenzotrifluoride, followed by its reaction with an acylating agent, typically an acid anhydride.[1] The most common starting materials are 2-chlorobenzotrifluoride and 2-bromobenzotrifluoride.

The overall transformation can be visualized as a two-step process:

-

Grignard Reagent Formation: 2-halobenzotrifluoride reacts with magnesium metal in an appropriate solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent, 2-(trifluoromethyl)phenylmagnesium halide.

-

Acylation: The Grignard reagent then undergoes nucleophilic acyl substitution with an acid anhydride, such as acetic anhydride, to yield this compound after acidic workup.

The key precursors for this synthesis are 2-halobenzotrifluorides.

-

2-Chlorobenzotrifluoride: This compound can be synthesized from m-chlorobenzotrifluoride through nitration followed by reduction.[2] Alternatively, chlorination of benzotrifluoride can yield 4-chlorobenzotrifluoride, which can then be nitrated.[3][4]

-

2-Bromobenzotrifluoride: A common laboratory preparation involves the diazotization of 2-(trifluoromethyl)benzenamine followed by a Sandmeyer-type reaction with cuprous bromide.[5] Another route is the direct bromination of trifluorotoluene.[6]

The following table summarizes the reported yields for the synthesis of this compound and related compounds using the Grignard reaction.

| Starting Material | Acylating Agent | Yield (%) | Reference |

| o-Chlorobenzotrifluoride | Acetic Anhydride | 82.7 | [1] |

| o-Bromobenzotrifluoride | Acetic Anhydride | 85.5 | [1] |

| o-Chlorobenzotrifluoride | Propionic Anhydride | 73.3 | [1] |

| o-Chlorobenzotrifluoride | Butyric Anhydride | 74.5 | [1] |

Oxidation Route

An alternative synthetic approach involves the oxidation of 1-(2-trifluoromethylphenyl)ethanol. This secondary alcohol can be prepared via the reduction of this compound or through the reaction of 2-(trifluoromethyl)phenylmagnesium bromide with acetaldehyde.

-

1-(2-Trifluoromethylphenyl)ethanol: This precursor can be synthesized by the reduction of this compound using a suitable reducing agent, such as sodium borohydride. Biocatalytic reduction methods have also been reported for similar structures.[7]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations described above.

Protocol 1: Synthesis of this compound from o-Bromobenzotrifluoride via Grignard Reaction

This protocol is adapted from the general procedures found in the patent literature.[1]

Materials:

-

o-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic Anhydride

-

Hydrochloric Acid (1 M)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Assemble the apparatus under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Prepare a solution of o-bromobenzotrifluoride (1 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the o-bromobenzotrifluoride solution to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining o-bromobenzotrifluoride solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Acylation:

-

In a separate flask under an inert atmosphere, prepare a solution of acetic anhydride (1.1 equivalents) in anhydrous THF.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent solution to the acetic anhydride solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Protocol 2: Synthesis of 2-Bromobenzotrifluoride from 2-(Trifluoromethyl)benzenamine

This protocol is based on a standard diazotization-Sandmeyer reaction.[5]

Materials:

-

2-(Trifluoromethyl)benzenamine (o-trifluoromethylaniline)

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Cuprous bromide (CuBr)

-

Water

-

Dichloromethane

Procedure:

-

Diazotization:

-

In a beaker, slowly add 2-(trifluoromethyl)benzenamine (1 equivalent) to hydrobromic acid (48%) with stirring.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C.

-

After the addition is complete, continue stirring for 20 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of cuprous bromide (1.1 equivalents) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with water and then with a dilute sodium hydroxide solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 2-bromobenzotrifluoride can be purified by vacuum distillation.

-

Visualization of Experimental Workflow

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical and agrochemical research. The Grignard reaction of 2-halobenzotrifluorides with acetic anhydride stands out as a reliable and high-yielding method. This guide provides the essential technical details, including starting material preparation, reaction protocols, and quantitative data, to enable researchers to successfully synthesize this valuable intermediate. Careful execution of the described procedures under anhydrous and inert conditions is paramount to achieving optimal results.

References

- 1. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 2. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 3. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]

- 4. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 5. 2-Bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 6. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 7. Buy 1-[2-(Trifluoromethyl)phenyl]ethanol (EVT-296196) | 79756-81-3 [evitachem.com]

2'-(Trifluoromethyl)acetophenone safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 17408-14-9), a compound used in chemical synthesis.[1][2][3][4] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound[1][3] |

| Synonyms | Ethanone, 1-[2-(trifluoromethyl)phenyl]-, o-Trifluoromethylacetophenone, 2-ACETYLBENZOTRIFLUORIDE[1][3] |

| CAS Number | 17408-14-9[1][3][4][5] |

| Molecular Formula | C9H7F3O[1][3][5] |

| Molecular Weight | 188.14 g/mol [1] |

| EC Number | 241-434-2[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value |

| Appearance | Clear, colorless to very slightly yellow liquid[1][2][3][4] |

| Boiling Point | 163 °C[1][2][3][4] |

| Melting Point | 15-17 °C[1][2][3][4] |

| Flash Point | 84 °C (183.2 °F) - closed cup[1] |

| Density | 1.255 g/mL at 25 °C[2][3] |

| Refractive Index (n20/D) | 1.4584[2][3] |

| Storage Temperature | 2-8°C[2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4][5] It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 | Warning [3][4] | H315: Causes skin irritation[4][5] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation[4][5] | ||

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[4][5] | ||

| Combustible Liquid | Combustible liquid[6] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[5]

Experimental Protocols

While toxicological classifications such as skin and eye irritation are reported, detailed experimental protocols (e.g., specific OECD guidelines, animal models, or in vitro tests) used to determine these classifications for this compound are not available in the reviewed public safety documents. The classifications are based on standardized hazard assessments.

A general procedure for the synthesis of this compound involves the oxidation of 1-(2-trifluoromethylphenyl)ethanol using tert-butyl hydroperoxide (TBHP) with eosin Y as a photocatalyst, irradiated by a blue LED lamp.[2][3] The reaction progress is monitored by thin-layer chromatography (TLC).[2][3] Purification is typically achieved via silica gel column chromatography.[2][3]

Handling and Storage

Handling:

-

Avoid breathing vapors or mist.[10]

-

Keep away from open flames, hot surfaces, and sources of ignition.[10][11]

-

Take precautionary measures against static discharge.[11]

-

Handle and open containers with care.[8]

Storage:

-

Store in a tightly-closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from heat, sparks, and flame.[10]

-

Incompatible materials include strong oxidizing agents and reducing agents.[1][10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.[1][10]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][9][10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][9][10]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if workplace conditions warrant a respirator's use.[1] A type ABEK (EN14387) respirator filter is recommended.

First Aid Measures

The following diagram outlines the initial response protocol for various exposure routes. Medical attention should be sought in all cases of exposure.[1][7][10][11]

Caption: First aid procedures for this compound exposure.

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7] Water spray can be used to cool fire-exposed containers.[1]

-

Specific Hazards: The substance is a combustible liquid.[1][6] Containers may explode when heated.[10] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated.[1][7][10][12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.[1][7][10]

Accidental Release Measures

The workflow below details the steps for managing an accidental spill of this compound.

Caption: Workflow for handling a chemical spill.

Personal Precautions:

-

Wear protective equipment and keep unprotected personnel away.[7]

Environmental Precautions:

-

Prevent the product from entering drains, other waterways, or soil.[7]

Methods for Cleaning Up:

-

Absorb the spill using an inert, non-combustible material like earth, sand, or vermiculite.[1][7][10]

-

Use spark-proof tools to collect the absorbed material.[1][11]

-

Place the waste into a suitable, closed container for disposal.[7][10]

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[10][12] However, it may form explosive mixtures with air on intense heating.[13]

-

Chemical Stability: The substance is stable at room temperature in closed containers under normal storage and handling conditions.[1][10][12]

-

Conditions to Avoid: Incompatible products, excess heat, and sources of ignition like open flames and hot surfaces.[10][12]

-

Incompatible Materials: Strong oxidizing agents and reducing agents.[1][10]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][7][10][12]

References

- 1. This compound(17408-14-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound CAS#: 17408-14-9 [m.chemicalbook.com]

- 3. This compound | 17408-14-9 [chemicalbook.com]

- 4. This compound | 17408-14-9 [amp.chemicalbook.com]

- 5. This compound | C9H7F3O | CID 87095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2'-(Trifluoromethyl)acetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-(Trifluoromethyl)acetophenone, a seemingly simple aromatic ketone, holds a significant position in modern synthetic chemistry. Its strategic importance lies in the presence of the trifluoromethyl group at the ortho position, a feature that imparts unique physicochemical properties to molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this compound, with a particular focus on its role as a pivotal building block in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis, extensive quantitative data, and visualizations of key synthetic pathways are presented to serve as a valuable resource for researchers and professionals in the chemical and life sciences.

Introduction and Historical Context

While the precise moment of the initial discovery and synthesis of this compound is not prominently documented in readily available historical records, its emergence and subsequent rise in importance are intrinsically linked to the broader advancements in organofluorine chemistry. The trifluoromethyl group (–CF3) gained significant attention in the mid-20th century for its profound impact on the biological and physical properties of organic molecules.

The unique attributes of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to increase lipophilicity, made it a highly desirable substituent in the design of bioactive compounds.[1] This led to the development of synthetic methodologies for introducing the –CF3 group into various molecular scaffolds. Consequently, trifluoromethylated building blocks, including this compound, became increasingly valuable commodities in synthetic organic chemistry. Its utility as a versatile intermediate for constructing more complex molecules has solidified its place in the toolbox of medicinal and agricultural chemists.[1]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.

Physical Properties

The macroscopic properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17408-14-9 | [2] |

| Molecular Formula | C₉H₇F₃O | [2] |

| Molecular Weight | 188.15 g/mol | [2] |

| Appearance | Clear colorless to very slightly yellow liquid | [2] |

| Melting Point | 15-17 °C | [2] |

| Boiling Point | 163 °C | [2] |

| Density | 1.255 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4584 | [2] |

Spectral Data

The spectral data provides insight into the molecular structure of this compound.

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.70-7.45 (m, 4H, Ar-H), 2.57 (s, 3H, COCH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 197.8 (C=O), 137.5, 132.3, 130.9, 128.8, 126.9, 124.2 (Ar-C), 123.8 (q, J=273 Hz, CF₃), 29.8 (COCH₃) | [3] |

| Infrared (IR) | ν (cm⁻¹): ~1700 (C=O stretch), ~1300-1100 (C-F stretch) | [4] |

| Mass Spectrometry (MS) | m/z: 188 (M⁺), 173, 145, 95 | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations.

Friedel-Crafts Acylation

A classical approach to the synthesis of aromatic ketones is the Friedel-Crafts acylation. While direct acylation of trifluoromethylbenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride can be challenging due to the deactivating nature of the trifluoromethyl group, this method is a foundational concept in aromatic chemistry. The reaction generally favors para-substitution, making the synthesis of the ortho-isomer less direct.

Conceptual Experimental Protocol: Friedel-Crafts Acylation

-

Reaction: Trifluoromethylbenzene is reacted with an acetylating agent (e.g., acetyl chloride) in the presence of a stoichiometric amount of a Lewis acid catalyst (e.g., aluminum chloride).

-

Procedure:

-

To a cooled solution of trifluoromethylbenzene in an inert solvent (e.g., dichloromethane), add aluminum chloride.

-

Slowly add acetyl chloride to the mixture while maintaining a low temperature.

-

Allow the reaction to stir at room temperature until completion, monitored by TLC or GC.

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to isolate the desired isomers.

-

Caption: Conceptual workflow of Friedel-Crafts acylation.

Oxidation of 1-(2-Trifluoromethylphenyl)ethanol

A more specific and often higher-yielding method involves the oxidation of the corresponding secondary alcohol, 1-(2-trifluoromethylphenyl)ethanol.

Detailed Experimental Protocol: Oxidation of 1-(2-Trifluoromethylphenyl)ethanol [2]

-

Reaction: 1-(2-Trifluoromethylphenyl)ethanol is oxidized to this compound using an oxidizing agent. A photoredox-catalyzed aerobic oxidation is a modern and efficient approach.

-

Materials:

-

1-(2-Trifluoromethylphenyl)ethanol

-

Eosin Y (photocatalyst)

-

tert-Butyl hydroperoxide (TBHP, 70% in water) or an alternative oxidant

-

Acetonitrile (solvent)

-

Blue LED lamp (455 nm)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-(2-trifluoromethylphenyl)ethanol (1.0 mmol) and Eosin Y (0.02 mmol) in acetonitrile (5 mL).

-

Add tert-butyl hydroperoxide (3.0 mmol).

-

Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

-

References

Theoretical Studies on the Reactivity of 2'-(Trifluoromethyl)acetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the reactivity of 2'-(trifluoromethyl)acetophenone. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. This document details the compound's synthesis, key reactions, and its emerging role in the development of targeted therapeutics, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical and Spectroscopic Properties

This compound is a colorless to very slightly yellow liquid at room temperature. The trifluoromethyl group at the ortho position significantly influences its electronic properties and reactivity. A summary of its key physical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O | |

| Molecular Weight | 188.15 g/mol | |

| CAS Number | 17408-14-9 | |

| Melting Point | 15-17 °C | |

| Boiling Point | 163 °C | |

| Density | 1.255 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4584 |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.70-7.48 (m, 4H, Ar-H), 2.57 (s, 3H, COCH₃) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 198.1 (C=O), 137.1, 133.0, 128.5, 128.2 (Ar-C), 124.2 (q, J=273 Hz, CF₃), 26.5 (CH₃) | |

| IR (Gas Phase) | Major peaks include those corresponding to C=O stretch, C-F stretch, and aromatic C-H stretch. | |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 188 |

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 3-aminobenzotrifluoride followed by a coupling reaction and subsequent hydrolysis.

Experimental Protocol: Synthesis from 3-Aminobenzotrifluoride

-

Diazotization:

-

Under a nitrogen atmosphere, 297 g of water and 246 g of 48% hydrobromic acid are charged into a reaction vessel.

-

80 g of 3-trifluoromethylaniline is introduced, and the resulting suspension is stirred and cooled to -6 °C.

-

A solution of 37 g of sodium nitrite in 78 g of water is added dropwise over 30 minutes, maintaining the temperature below 0 °C. The mixture is stirred for an additional 30 minutes.

-

-

Coupling Reaction:

-

The diazonium salt solution is metered at 30 °C into a solution of 6 g of copper(II) sulfate pentahydrate in 26 g of water.

-

This mixture is then added dropwise over 1.5 hours to 45 g of acetaldoxime, ensuring the temperature does not exceed 40 °C.

-

-

Hydrolysis and Purification:

-

The reaction mixture is heated to 100 °C. The crude product is distilled off with water.

-

After separating the aqueous layer, the crude product is distilled under reduced pressure to yield this compound. A yield of approximately 48% has been reported for the 3-substituted isomer.

-

Caption: Synthesis of this compound.

Key Reactions and Reactivity

The presence of the electron-withdrawing trifluoromethyl group and the carbonyl group makes this compound susceptible to a variety of chemical transformations.

Oxidation to 2-(Trifluoromethyl)benzoic Acid

The acetyl group can be oxidized to a carboxylic acid, a valuable transformation for the synthesis of various derivatives.

Table 3: Oxidation of this compound

| Oxidizing Agent | Product | Yield | Reference |

| Potassium permanganate | 2-(Trifluoromethyl)benzoic acid | Moderate to High | General knowledge |

| Sodium hypochlorite | 2-(Trifluoromethyl)benzoic acid | Good | General knowledge |

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from general procedures for acetophenone oxidation and may require optimization.

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.

-

Prepare a solution of potassium permanganate (KMnO₄) (approximately 2-3 equivalents) in water.

-

-

Reaction Execution:

-

Slowly add the KMnO₄ solution to the solution of the ketone at room temperature with vigorous stirring. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature.

-

Stir the reaction mixture at room temperature or gentle heating for several hours, monitoring the progress by Thin Layer Chromatography (TLC). The disappearance of the purple permanganate color indicates its consumption.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless.

-

Filter the mixture through celite to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-(trifluoromethyl)benzoic acid.

-

Enantioselective Reduction to Chiral Alcohols

The reduction of the carbonyl group to a secondary alcohol is a key transformation. Enantioselective methods provide access to chiral building blocks for pharmaceutical synthesis.

Table 4: Enantioselective Reduction of this compound and Analogs

| Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| (S)-lactam alcohol / BH₃ | (S)-1-(2-(Trifluoromethyl)phenyl)ethanol | High | |

| B-Chlorodiisopinocampheylborane | 1-Aryl-2,2,2-trifluoroethanols | 90% |

Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst

This is a general protocol and specific conditions may vary depending on the catalyst and substrate.

-

Catalyst Generation (in situ):

-

In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of a chiral catalyst precursor, such as an (S)-lactam alcohol (10 mol%), in an anhydrous solvent like chloroform is prepared.

-

A solution of borane (BH₃) (0.8 equivalents) is added, and the mixture is stirred at room temperature.

-

-

Reduction Reaction:

-

A solution of this compound (1 equivalent) in the same anhydrous solvent is added dropwise to the catalyst solution at a controlled temperature (e.g., room temperature or below).

-

The reaction is monitored by TLC for the consumption of the starting material.

-

-

Work-up and Purification:

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral alcohol.

-

Claisen-Schmidt Condensation

This condensation reaction with an aldehyde is a classic method for forming carbon-carbon bonds and synthesizing chalcone derivatives, which are of interest for their biological activities.

Table 5: Claisen-Schmidt Condensation of Fluorinated Acetophenones

| Aldehyde | Product | Yield | Reference |

| o-Fluorobenzaldehyde | (E)-1-(2-fluorophenyl)-3-phenylprop-2-en-1-one | >75% (microwave) | |

| m-Fluorobenzaldehyde | (E)-1-(3-fluorophenyl)-3-phenylprop-2-en-1-one | >75% (microwave) | |

| p-Fluorobenzaldehyde | (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | >75% (microwave) |

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath.

-

-

Reaction Execution:

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the cooled mixture with stirring.

-

Allow the reaction to stir at room temperature for several hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Collect the solid chalcone by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

-

Caption: Key reactions of this compound.

Role in Drug Development and Signaling Pathways

The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is a valuable precursor for the synthesis of various biologically active compounds.

Derivatives of acetophenone have been shown to act as inhibitors of several enzymes, including α-glycosidase, carbonic anhydrases, and acetylcholinesterase. Furthermore, trifluoromethyl-containing compounds are of particular interest as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in diseases such as cancer.

While specific studies detailing the direct interaction of this compound derivatives with signaling pathways are emerging, the PI3K/Akt/mTOR pathway is a prominent target for structurally related kinase inhibitors. The general mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.

Caption: PI3K/mTOR pathway inhibition.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a valuable building block in organic synthesis. Its key reactions, including oxidation, enantioselective reduction, and Claisen-Schmidt condensation, provide access to a diverse range of functionalized molecules. The unique properties imparted by the trifluoromethyl group make this compound and its derivatives highly relevant for the development of new pharmaceuticals, particularly in the area of kinase inhibition. Further research into the specific biological targets and mechanisms of action of this compound derivatives will continue to unlock their full potential in drug discovery and materials science.

2'-(Trifluoromethyl)acetophenone commercial suppliers and purity grades

An in-depth technical guide on the commercial suppliers and purity grades of 2'-(Trifluoromethyl)acetophenone is provided below. Please note that while this document provides a comprehensive overview of suppliers and product specifications, it does not include experimental protocols or signaling pathways, as those are beyond the scope of commercially available product data.

Overview of this compound

This compound, with CAS number 17408-14-9, is a chemical compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular formula is C₉H₇F₃O, and it has a molecular weight of 188.15 g/mol .[3][4] The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its utility as a building block in organic synthesis.[1]

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades. The selection of a supplier and grade typically depends on the specific requirements of the research or manufacturing process, such as the tolerance for impurities and the scale of the synthesis. Below is a summary of available suppliers and their stated purity levels.

| Supplier | Stated Purity Grade(s) |

| Sigma-Aldrich | 99% |

| Oakwood Chemical | 98%[5] |

| Fluorochem | 98%[6] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) |

| Chem-Impex | ≥98% (GC)[1] |

| Thermo Scientific | 97+%[7] |

| Hangzhou J&H Chemical Co., Ltd. | 98% min[2] |

| A B Enterprises (via IndiaMART) | 99%[8] |

| Career Henan Chemical Co. (via ChemicalBook) | 98%-100%[9] |

| Santa Cruz Biotechnology | Information not specified[3] |

| FINETECH INDUSTRY LIMITED | Information not specified[10] |

| Hangzhou Keying Chem Co., Ltd. | Information not specified[11] |

| Shanghai Worldyang Chemical Co., Ltd. | Information not specified[12] |

Chemical Sourcing Workflow

The process of sourcing a chemical for research or development involves several key stages, from initial identification to final procurement and quality verification. The following diagram illustrates a typical workflow for this process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, CasNo.17408-14-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. indiamart.com [indiamart.com]

- 9. This compound | 17408-14-9 [chemicalbook.com]

- 10. This compound | CAS: 17408-14-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. 17408-14-9 | 2-(Trifluoromethyl)acetophenone | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 12. 2′ - (Trifluoromethyl) Acetophenone CAS 17408-14-9 - 17408-14-9, Medical Intermediate | Made-in-China.com [m.made-in-china.com]

Methodological & Application

Application Notes and Protocols for the Reaction of 2'-(Trifluoromethyl)acetophenone with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides detailed protocols for the reaction of 2'-(trifluoromethyl)acetophenone with various Grignard reagents to synthesize tertiary alcohols. The trifluoromethyl group (-CF3) is a crucial moiety in modern drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the synthesis of chiral tertiary alcohols containing a trifluoromethylphenyl group is of significant interest to the pharmaceutical and agrochemical industries.[1][2]

This document outlines the synthesis of three tertiary alcohols from this compound and provides detailed experimental procedures, characterization data, and a summary of expected yields.

Reaction Scheme

The general reaction involves the nucleophilic addition of a Grignard reagent (R-MgBr) to the carbonyl carbon of this compound. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the corresponding tertiary alcohol.

Caption: General Grignard reaction pathway.

Data Presentation

The following table summarizes the expected products and yields for the reaction of this compound with selected Grignard reagents. Please note that actual yields may vary depending on experimental conditions and the purity of reagents.

| Grignard Reagent | Product Name | Product Structure | Expected Yield (%) |

| Methylmagnesium Bromide (CH₃MgBr) | 2-(2-(Trifluoromethyl)phenyl)propan-2-ol |  | 85-95 |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 2-(2-(Trifluoromethyl)phenyl)butan-2-ol |  | 80-90 |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 1-Phenyl-1-(2-(trifluoromethyl)phenyl)ethanol |  | 75-85 |

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven or by flame-drying before use. Anhydrous solvents are essential.[3] There are reports of detonations of trifluoromethylphenyl Grignard reagents, so extreme caution should be exercised, and reactions should be carried out behind a safety shield.[4]

Protocol 1: Synthesis of 2-(2-(Trifluoromethyl)phenyl)propan-2-ol

This protocol details the reaction of this compound with methylmagnesium bromide.

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Product Characterization (Expected):

-

¹H NMR (CDCl₃): Signals corresponding to the methyl protons, the hydroxyl proton, and the aromatic protons of the trifluoromethylphenyl group.

-

¹³C NMR (CDCl₃): Resonances for the methyl groups, the quaternary alcohol carbon, and the aromatic carbons, including the characteristic quartet for the CF₃ carbon.

-

IR (thin film): A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and characteristic C-F stretching bands.

Protocol 2: Synthesis of 2-(2-(Trifluoromethyl)phenyl)butan-2-ol

This protocol details the reaction of this compound with ethylmagnesium bromide.

Materials:

-

This compound

-

Ethylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

Procedure:

-